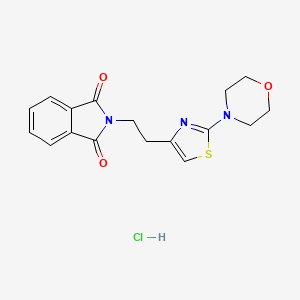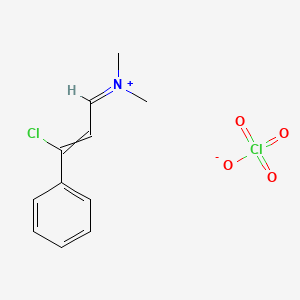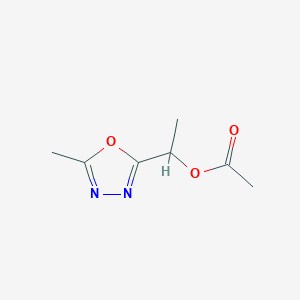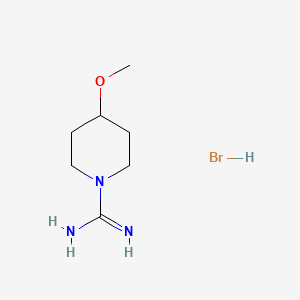
Methyl 3-fluoropyrrolidine-3-carboxylate
Descripción general
Descripción
Methyl 3-fluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₆H₁₁ClFNO₂ . It is a solid substance, and its hydrochloride form is commonly encountered. This compound is used in various applications, including pharmaceutical research and organic synthesis .
Synthesis Analysis
The synthesis of Methyl 3-fluoropyrrolidine-3-carboxylate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the reaction of a suitable precursor (such as a pyrrolidine derivative) with fluorine-containing reagents . The exact synthetic route may vary based on the desired stereochemistry and functional group modifications .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrolidine ring with a carboxylate group and a fluorine atom attached to it. The hydrochloride salt form adds an additional chlorine atom. The arrangement of atoms and their connectivity significantly influences the compound’s properties and reactivity .
Chemical Reactions Analysis
- Cyclization reactions : The pyrrolidine ring can participate in intramolecular reactions to form other heterocyclic compounds .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Methyl 3-fluoropyrrolidine-3-carboxylate and related compounds, such as 4-fluoropyrrolidine derivatives, are important in medicinal chemistry, particularly for their applications as dipeptidyl peptidase IV inhibitors. These compounds have been synthesized using specific methodologies, such as double fluorination, which enable the production of enantiomerically pure compounds in high yields. These derivatives are then converted into various useful intermediates, demonstrating their versatility in medicinal chemistry applications (Singh & Umemoto, 2011).
Antibacterial Agents
Compounds like 3-fluoropyrrolidine derivatives have been explored for their antibacterial properties. For instance, specific fluoropyrrolidine analogues have shown promising activity against various bacterial strains. The absolute stereochemistry at the pyrrolidine ring's asymmetric centers is crucial for maintaining this activity, highlighting the importance of stereochemistry in the antibacterial efficacy of these compounds (Di Cesare et al., 1992).
Synthesis of Fluorinated Pharmaceuticals
Fluorinated azaheterocycles, such as 3-fluoropyrrolidines, are of interest as bifunctional building blocks in the synthesis of fluorinated pharmaceutical compounds. Efficient synthetic pathways for these compounds have been developed, demonstrating their potential in the pharmaceutical industry (Verniest et al., 2010).
Organocatalysis in Chemical Synthesis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, which can be derived from similar fluoropyrrolidine compounds, have been used as catalysts for asymmetric chemical reactions, such as Michael additions of ketones to nitroalkenes. This showcases the role of these compounds in facilitating important chemical transformations, expanding their utility beyond medicinal chemistry (Ruiz-Olalla et al., 2015).
Propiedades
IUPAC Name |
methyl 3-fluoropyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPLTCRXZJGCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoropyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)

![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid](/img/structure/B1470895.png)



![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)